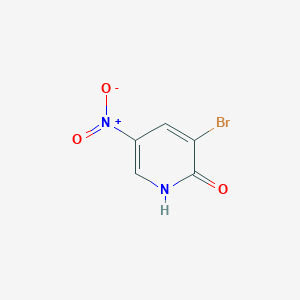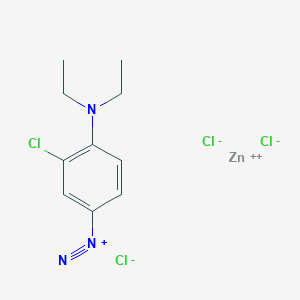
Urea, (2,6-difluorobenzyl)-
概要
説明
科学的研究の応用
Ramipril Diketopiperazine has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the stability and reactivity of diketopiperazines.
Biology: It serves as a tool for investigating the biological activity of cyclic peptides and their interactions with biological targets.
Medicine: Research on Ramipril Diketopiperazine helps in understanding the degradation pathways of Ramipril and its potential impact on drug efficacy and safety.
Industry: The compound is studied for its potential use in the development of new pharmaceuticals and as a reference standard in quality control processes
準備方法
合成ルートと反応条件: ラミプリルジケトピペラジンの調製には、ラミプリルの環化が含まれます。 このプロセスは、乾燥空気条件下で起こり、ジケトピペラジン誘導体の生成につながります . 反応には通常、高速液体クロマトグラフィーを使用して分解産物の生成を監視することが含まれます .
工業的生産方法: ラミプリルの工業的生産には、N-[(S)-1-エトキシカルボニル-3-フェニルプロピル]-L-アラニンや2-アザビシクロオクタン-3-カルボン酸などの重要な中間体の合成が含まれます . これらの中間体は、縮合反応、それに続く触媒的水素化および精製プロセスを経て、ラミプリルを生成します . ラミプリルジケトピペラジンの分解産物としての生成は、通常、制御された貯蔵条件と安定化剤の使用によって最小限に抑えられます .
化学反応の分析
反応の種類: ラミプリルジケトピペラジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を生成する可能性があります。
還元: 還元反応は、ジケトピペラジン構造をその前駆体形式に戻すことができます。
置換: 置換反応は、ジケトピペラジン環に異なる官能基を導入して、その生物活性を変化させることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまなハロゲン化剤や求核剤を置換反応に用いることができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性がありますが、還元は元のラミプリル構造を再生する可能性があります。
4. 科学研究への応用
ラミプリルジケトピペラジンは、以下を含むいくつかの科学研究の応用があります。
化学: この化合物は、ジケトピペラジンの安定性と反応性を調べるためのモデルシステムとして使用されます。
生物学: これは、環状ペプチドの生物活性を調査し、それらの生物学的標的との相互作用を調査するためのツールとして役立ちます。
医学: ラミプリルジケトピペラジンに関する研究は、ラミプリルの分解経路とその薬効と安全性への潜在的な影響を理解するのに役立ちます。
作用機序
ラミプリルジケトピペラジンの作用機序には、他のジケトピペラジンと同様に、生物学的標的との相互作用が含まれます。 この化合物は、特定の酵素や受容体を阻害し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、ジケトピペラジン環に存在する特定の構造と官能基によって異なります .
類似の化合物:
- ベナゼプリルジケトピペラジン
- フォシノプリルジケトピペラジン
- キナプリルジケトピペラジン
比較: ラミプリルジケトピペラジンは、その特定の構造と形成経路によってユニークです。 他のジケトピペラジンは、同様の6員環構造を共有していますが、環に結合した置換基と官能基は大きく異なる可能性があり、生物活性と安定性に違いをもたらします .
結論として、ラミプリルジケトピペラジンは、科学研究や産業においてさまざまな応用を持つ重要な化合物です。 そのユニークな構造と反応性は、ジケトピペラジンの安定性と生物活性を調べるための貴重なツールとなっています。
類似化合物との比較
- Benazepril Diketopiperazine
- Fosinopril Diketopiperazine
- Quinapril Diketopiperazine
Comparison: Ramipril Diketopiperazine is unique due to its specific structure and formation pathway. While other diketopiperazines share a similar six-membered ring structure, the substituents and functional groups attached to the ring can vary significantly, leading to differences in biological activity and stability .
特性
IUPAC Name |
(2,6-difluorophenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQUIHBNMXOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170321 | |
| Record name | Urea, (2,6-difluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17751-24-5 | |
| Record name | Urea, (2,6-difluorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2,6-difluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
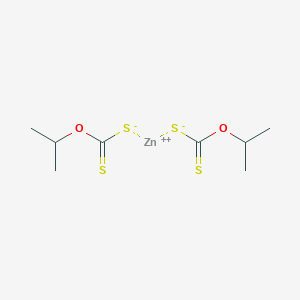
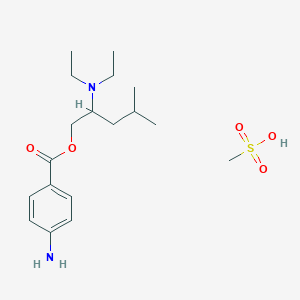
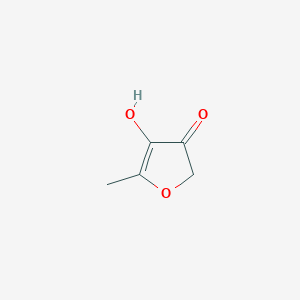

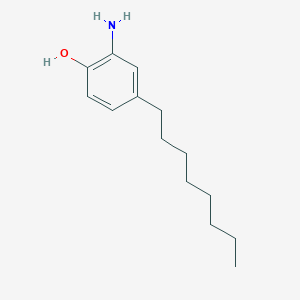
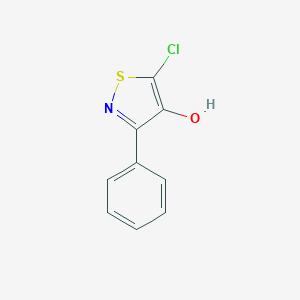
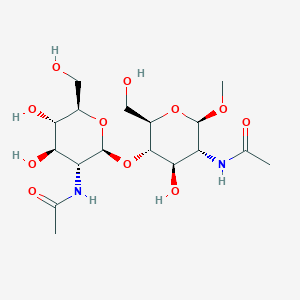

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)

